

# Physical and chemical properties of D-Glucose-d7.

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## Compound of Interest

Compound Name: D-Glucose-d7

Cat. No.: B12423819

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## D-Glucose-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **D-Glucose-d7**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This guide includes key physical and chemical data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of **D-Glucose-d7** in metabolic research.

## Core Physical and Chemical Properties

**D-Glucose-d7**, a deuterated form of D-Glucose, is a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways.<sup>[1][2]</sup> Its physical and chemical characteristics are fundamental to its application in various research fields.

## Physical Properties

**D-Glucose-d7** is typically a white to off-white solid powder.<sup>[3]</sup> Key physical data are summarized in the table below for easy reference and comparison.

Property	Value	References
Appearance	White to Off-White Solid Powder	[3][4]
Melting Point	150-152 °C (decomposes)	[5][6]
Optical Activity	$[\alpha]_{25/D} +52.0^\circ$ , $c = 2$ in H <sub>2</sub> O (with a trace of NH <sub>4</sub> OH)	[4][5]
Solubility	Sparingly soluble in water, slightly soluble in methanol. May also be soluble in DMSO and DMF.	[3][4]

## Chemical Properties

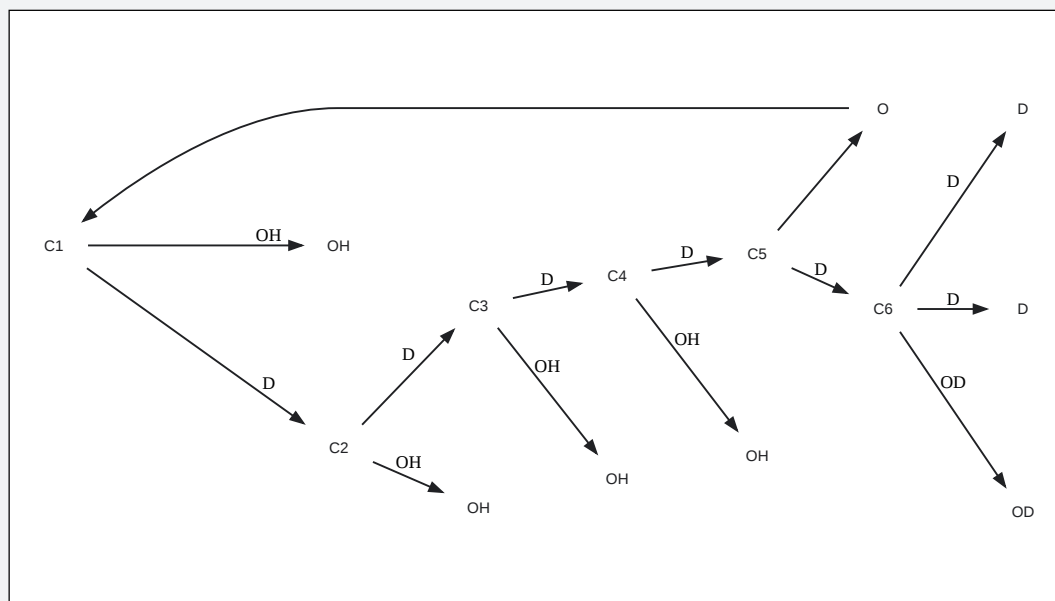
The chemical properties of **D-Glucose-d7** are essential for its use in experimental settings. These properties are detailed in the table below.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>5</sub> D <sub>7</sub> O <sub>6</sub>	[3][5]
Molecular Weight	187.20 g/mol	[3][7][8]
Exact Mass	187.10732532 Da	[7][8]
Isotopic Purity	≥97-98 atom % D	[1][5]
Chemical Purity	≥98-99%	[5][9]
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	5	[3]
Complexity	138	[3][7]
LogP	-2.9	[3][7]
InChI Key	GZCGUPFRVQAUEE-JKMJYBEYSA-N	[3][7]
SMILES	[2H]C(=O)--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(C([2H])([2H])O)O)O)O)O	[3][7]

## Mandatory Visualizations

### Chemical Structure of D-Glucose-d7

Chemical structure of the alpha-D-Glucose-d7 pyranose form.



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Caption: Chemical structure of the alpha-**D-Glucose-d7** pyranose form.

## Experimental Protocols

**D-Glucose-d7** is a powerful tool for tracing metabolic pathways in vivo, providing insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic routes.<sup>[10]</sup> Its primary analytical applications involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[10]</sup>

## Isotope Tracer Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general guideline for the analysis of **D-Glucose-d7** and its metabolites in plasma samples.

### 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu\text{L}$  of plasma, add 400  $\mu\text{L}$  of a cold ( $-20^{\circ}\text{C}$ ) extraction solvent (e.g., 80% methanol in water).[\[11\]](#)
- Add an appropriate amount of an internal standard.
- Vortex the mixture vigorously for 1 minute.[\[11\]](#)
- Centrifuge the samples at high speed (e.g.,  $14,000 \times g$ ) for 10 minutes at  $4^{\circ}\text{C}$  to pellet the precipitated proteins.[\[11\]](#)
- Carefully transfer the supernatant to a new microcentrifuge tube.[\[11\]](#)
- Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.[\[11\]](#)
- Reconstitute the dried extract in a suitable volume (e.g., 100  $\mu\text{L}$ ) of the initial mobile phase for LC-MS analysis.[\[11\]](#)

### 2. Liquid Chromatography (LC):

- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide phase) is often suitable for retaining and separating glucose.[\[11\]](#)
- Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate).[\[11\]](#)
- Mobile Phase B: Acetonitrile.[\[11\]](#)
- Gradient: A gradient from a high organic to a higher aqueous percentage is typically used. The specific gradient profile will need to be optimized.[\[11\]](#)
- Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).[\[11\]](#)

### 3. Mass Spectrometry (MS/MS):

- In tandem mass spectrometry, select unique precursor and product ion transitions for both the analyte and the internal standard to minimize overlap.[\[11\]](#)
- Utilize high-purity isotopic standards to minimize interference from unlabeled impurities.[\[11\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules like D-Glucose.[\[12\]](#) A combination of 1D and 2D NMR techniques is often employed for complete structural assignment.[\[12\]](#)[\[13\]](#)

### General Protocol Outline:

- Sample Preparation: Dissolve the **D-Glucose-d7** sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
- 1D <sup>1</sup>H-NMR: Acquire a one-dimensional proton NMR spectrum to identify the proton signals.
- 1D <sup>13</sup>C-NMR and DEPT: Obtain one-dimensional carbon-13 and Distortionless Enhancement by Polarization Transfer spectra to identify carbon signals and their multiplicities.[\[12\]](#)
- 2D COSY (Correlation Spectroscopy): Use a COSY experiment to identify proton-proton couplings and overcome signal overlap in the 1D spectrum.[\[12\]](#)[\[14\]](#)
- 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments are used to correlate proton and carbon signals, assigning protons to their directly attached carbons.[\[12\]](#)
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique helps in identifying long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.[\[12\]](#)
- Data Analysis: The collected spectral data are processed and analyzed to assign all proton and carbon signals and confirm the structure of **D-Glucose-d7**.[\[12\]](#)

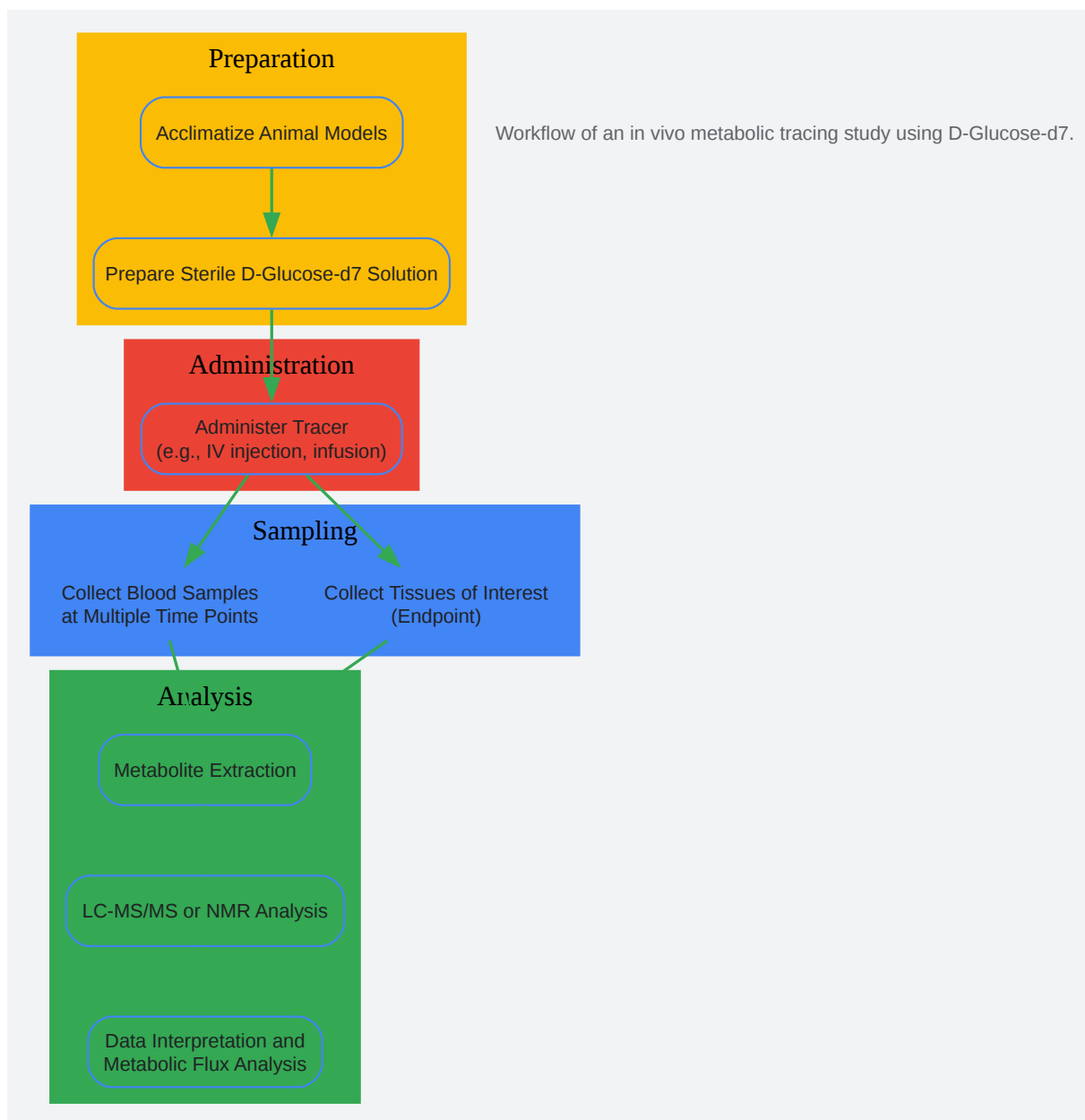
## Applications in Research

**D-Glucose-d7** is extensively used as a tracer in metabolic research to:

- Quantify metabolic fluxes through key pathways like glycolysis and the TCA cycle.[10]
- Monitor the dynamic processes of macromolecule formation, such as lipids, DNA, and glycogen.[15]
- Visualize de novo lipogenesis in living cells.[15]
- Serve as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
- Assess the contribution of glucose to the biosynthesis of other molecules.[10]
- Investigate metabolic reprogramming in various disease states, including cancer.[10]

## Workflow for a Metabolic Tracing Experiment

The following diagram illustrates a typical workflow for an in vivo metabolic tracing experiment using **D-Glucose-d7**.



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Caption: Workflow of an in vivo metabolic tracing study using **D-Glucose-d7**.



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